molecular formula C9H8BrN3O2 B2385159 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid CAS No. 2416228-87-8

2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid

Cat. No.: B2385159
CAS No.: 2416228-87-8
M. Wt: 270.086
InChI Key: NDWLRUVIZQIWDM-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications

Mechanism of Action

Aminocaproic acid works as an antifibrinolytic. It is a derivative of the amino acid lysine. The fibrinolysis-inhibitory effects of aminocaproic acid appear to be exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .

Safety and Hazards

The safety and hazards of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” are not available in the search results. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-nitroaniline with methyl isocyanate, followed by reduction and cyclization to form the benzimidazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amino derivatives. Substitution reactions can introduce different functional groups, leading to a diverse array of benzimidazole derivatives .

Scientific Research Applications

2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to nucleotides makes it useful in studying enzyme interactions and protein binding.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

2-amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-13-7-5(10)2-4(8(14)15)3-6(7)12-9(13)11/h2-3H,1H3,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWLRUVIZQIWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)C(=O)O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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